molecular formula C17H17ClF2N2 B14226700 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine CAS No. 512776-01-1

1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine

Cat. No.: B14226700
CAS No.: 512776-01-1
M. Wt: 322.8 g/mol
InChI Key: UNODNQKDSIXHCK-UHFFFAOYSA-N
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Description

1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine is a chemical compound that belongs to the class of piperazine derivatives These compounds are known for their diverse biological activities and are often used in medicinal chemistry for the development of pharmaceuticals

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine typically involves the reaction of 4-chlorobenzyl chloride with 2,4-difluorobenzylamine in the presence of a base such as sodium hydroxide. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The resulting intermediate is then reacted with piperazine to form the final product.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. This method allows for better control over reaction conditions, leading to higher yields and purity. The use of automated systems also reduces the risk of human error and increases the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic substitution reactions, especially at the piperazine ring.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Sodium hydroxide in an aqueous medium.

Major Products Formed

    Oxidation: Formation of corresponding ketones or carboxylic acids.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted piperazine derivatives.

Scientific Research Applications

1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine has several applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential as a ligand in receptor binding studies.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of allergies and asthma.

    Industry: Used in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine involves its interaction with specific molecular targets, such as histamine receptors. By binding to these receptors, the compound can inhibit the action of histamine, thereby reducing allergic reactions. The pathways involved include the inhibition of histamine-induced signaling cascades, leading to decreased inflammation and allergic responses.

Comparison with Similar Compounds

Similar Compounds

  • 1-[(4-Chlorophenyl)phenylmethyl]piperazine
  • 1-[(4-Chlorophenyl)sulfonyl]-4-(2,3-difluorobenzyl)piperazine

Uniqueness

1-[(4-Chlorophenyl)(2,4-difluorophenyl)methyl]piperazine is unique due to the presence of both 4-chlorophenyl and 2,4-difluorophenyl groups. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and development in various fields.

Properties

CAS No.

512776-01-1

Molecular Formula

C17H17ClF2N2

Molecular Weight

322.8 g/mol

IUPAC Name

1-[(4-chlorophenyl)-(2,4-difluorophenyl)methyl]piperazine

InChI

InChI=1S/C17H17ClF2N2/c18-13-3-1-12(2-4-13)17(22-9-7-21-8-10-22)15-6-5-14(19)11-16(15)20/h1-6,11,17,21H,7-10H2

InChI Key

UNODNQKDSIXHCK-UHFFFAOYSA-N

Canonical SMILES

C1CN(CCN1)C(C2=CC=C(C=C2)Cl)C3=C(C=C(C=C3)F)F

Origin of Product

United States

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